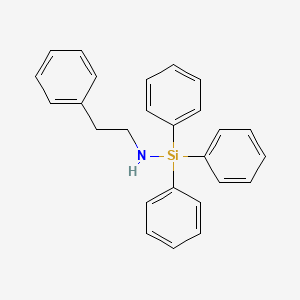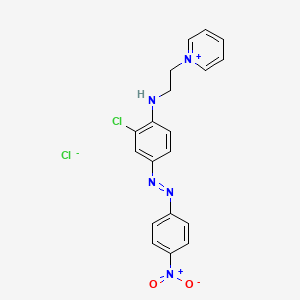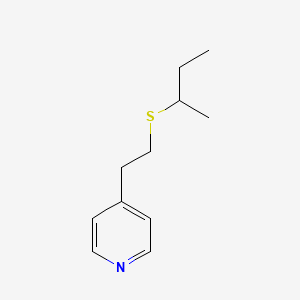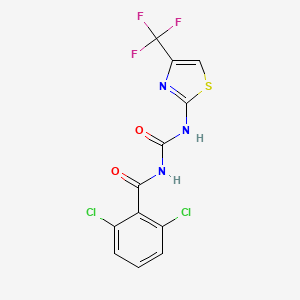
1,2-Dichloro-4,5-diethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the chlorination of 4,5-diethoxybenzene using chlorine or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4,5-diethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the chlorine atoms to hydrogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Chlorination: Further chlorinated derivatives of this compound.
Oxidation: 1,2-Dichloro-4,5-diformylbenzene or 1,2-Dichloro-4,5-dicarboxylic acid.
Reduction: 1,2-Diethoxybenzene.
Nucleophilic Substitution: 1,2-Diethoxy-4,5-dihydroxybenzene or 1,2-Diethoxy-4,5-diaminobenzene.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4,5-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4,5-diethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can form reactive intermediates, such as arenium ions, which can further react with nucleophiles or electrophiles to form various products .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dichloro-2,5-diethoxybenzene: Chlorine atoms and ethoxy groups are positioned differently on the benzene ring.
1,2-Dichloro-4,5-dimethylbenzene: Methyl groups replace the ethoxy groups.
Uniqueness
1,2-Dichloro-4,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties and reactivity. The ethoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its dimethoxy or dimethyl counterparts .
Propiedades
Número CAS |
124391-50-0 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
1,2-dichloro-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MVFPDEQYUMSYNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)






